Cas no 1003043-34-2 (6-bromo-5-methylpyridine-3-boronic acid)

6-Bromo-5-methylpyridine-3-boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in synthetic organic chemistry. The bromo and boronic acid functional groups at the 6- and 3-positions, respectively, enable selective transformations, while the methyl group at the 5-position enhances steric and electronic properties. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic scaffolds. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a reliable intermediate for synthesizing tailored pyridine-based compounds. High purity and well-defined reactivity further contribute to its utility in precision synthesis.
6-bromo-5-methylpyridine-3-boronic acid structure
1003043-34-2 structure
Product name:6-bromo-5-methylpyridine-3-boronic acid
CAS No:1003043-34-2
MF:C6H7BBrNO2
Molecular Weight:215.840280771255
MDL:MFCD08274468
CID:69703
PubChem ID:17750219

6-bromo-5-methylpyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

    • (6-Bromo-5-methylpyridin-3-yl)boronic acid
    • 6-Bromo-5-methylpyridine-3-boronic acid
    • 2-Bromo-3-methylpyridine-5-boronic acid
    • 2-bromo-3-methyl-5-pyridineboronic acid
    • 2-bromo-3-methyl-5-pyridylboronic acid
    • 5-Borono-2-bromo-3-picoline
    • 6-bromo-5-methyl-3-pyridylboronic acid
    • 6-bromo-5-methylpyridin-3-ylboronic acid
    • 2-BroMo-3-Methylpyridin-5-ylboronic acid
    • 6-bromo-5-methylpyridin-3-yl-3-boronic acid
    • Boronic acid, B-(6-broMo-5-Methyl-3-pyridinyl)-
    • 2-Bromo-3-methylpyridine-5-boronic acid, 5-Borono-2-bromo-3-picoline
    • (6-BROMO-5-METHYL-3-PYRIDYL)BORONIC ACID
    • PubChem5081
    • ZXBA000467
    • BM613
    • OR9501
    • BBL102110
    • STL555909
    • SBB09517
    • AKOS015835782
    • 6-Bromo-5-methylpyridine-3-boronicacid
    • CS-W014881
    • AM802821
    • SY022321
    • FT-0660348
    • CHEMBL3236634
    • 2-Bromo-3-picoline-5-boronicacid
    • 1003043-34-2
    • 2-Bromo-3-methylpyridine-5-boronic acid, AldrichCPR
    • MFCD08274468
    • 2-Bromo-3-methylpyridine-5-boronicacid
    • A16164
    • PS-9643
    • EN300-696017
    • AB44494
    • J-508236
    • DTXSID50590360
    • AC-6981
    • 6-Bromo-5-methyl-3-pyridineboronic Acid
    • DB-024859
    • 6-bromo-5-methylpyridine-3-boronic acid
    • MDL: MFCD08274468
    • インチ: 1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3
    • InChIKey: IPCXBKSYMWZLBR-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(B(O)O)=CN=1

計算された属性

  • 精确分子量: 214.97500
  • 同位素质量: 214.975
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.67
  • ゆうかいてん: No data available
  • Boiling Point: 378.9℃ at 760 mmHg
  • フラッシュポイント: 183.0±30.7 °C
  • PSA: 53.35000
  • LogP: -0.16770

6-bromo-5-methylpyridine-3-boronic acid Security Information

6-bromo-5-methylpyridine-3-boronic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-bromo-5-methylpyridine-3-boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0465-5G
6-bromo-5-methylpyridine-3-boronic acid
1003043-34-2 95%
5g
¥ 323.00 2023-04-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015827-250mg
6-bromo-5-methylpyridine-3-boronic acid
1003043-34-2 95%
250mg
¥49 2023-09-11
Enamine
EN300-696017-5.0g
(6-bromo-5-methylpyridin-3-yl)boronic acid
1003043-34-2
5g
$2277.0 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803511-25g
2-Bromo-3-methylpyridine-5-boronic acid
1003043-34-2 95%
25g
¥2,270.00 2022-09-29
Enamine
EN300-696017-2.5g
(6-bromo-5-methylpyridin-3-yl)boronic acid
1003043-34-2
2.5g
$1539.0 2023-05-29
Chemenu
CM100053-10g
(6-Bromo-5-methylpyridin-3-yl)boronic acid
1003043-34-2 95 %
10g
$134 2021-08-06
Apollo Scientific
OR9501-5g
6-Bromo-5-methylpyridine-3-boronic acid
1003043-34-2
5g
£20.00 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803511-1g
2-Bromo-3-methylpyridine-5-boronic acid
1003043-34-2 95%
1g
¥164.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803511-5g
2-Bromo-3-methylpyridine-5-boronic acid
1003043-34-2 95%
5g
¥532.00 2022-09-29
Apollo Scientific
OR9501-1g
6-Bromo-5-methylpyridine-3-boronic acid
1003043-34-2
1g
£10.00 2024-05-24

6-bromo-5-methylpyridine-3-boronic acid 合成方法

6-bromo-5-methylpyridine-3-boronic acid 関連文献

6-bromo-5-methylpyridine-3-boronic acidに関する追加情報

6-Bromo-5-methylpyridine-3-boronic acid (CAS No. 1003043-34-2): A Versatile Boronic Acid Derivative for Cross-Coupling Reactions

In the realm of organic synthesis, 6-bromo-5-methylpyridine-3-boronic acid (CAS No. 1003043-34-2) has emerged as a crucial building block for pharmaceutical and materials science applications. This boronic acid derivative belongs to the important class of heterocyclic boron compounds, which have gained significant attention in recent years due to their utility in Suzuki-Miyaura cross-coupling reactions - one of the most powerful tools in modern synthetic chemistry.

The molecular structure of 6-bromo-5-methylpyridine-3-boronic acid features two reactive sites that make it particularly valuable: the bromine substituent at the 6-position and the boronic acid group at the 3-position. This unique combination allows the compound to participate in sequential cross-coupling reactions, enabling the construction of complex molecular architectures. Recent literature highlights its growing importance in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and other bioactive molecules.

From a chemical properties perspective, 6-bromo-5-methylpyridine-3-boronic acid typically appears as a white to off-white crystalline powder. It demonstrates moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), but limited solubility in water. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups on the pyridine ring creates interesting electronic effects that influence its reactivity patterns.

The synthetic utility of 6-bromo-5-methylpyridine-3-boronic acid has been particularly highlighted in the development of PET radiotracers and fluorescent probes, addressing current research trends in medical imaging and diagnostics. Its ability to serve as a precursor for bioconjugation has made it valuable in the design of targeted drug delivery systems, a hot topic in pharmaceutical research. The compound's stability under various conditions makes it suitable for high-throughput screening applications as well.

In material science applications, 6-bromo-5-methylpyridine-3-boronic acid has found use in the preparation of organic electronic materials. Researchers have employed it as a building block for conjugated polymers and small molecule semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. The methyl group at the 5-position often helps improve the solubility and processability of resulting materials.

The commercial availability of 6-bromo-5-methylpyridine-3-boronic acid has significantly increased in recent years, reflecting growing demand from both academic and industrial researchers. Current market analysis suggests steady growth in the boronic acid derivatives market, driven by expanding applications in drug discovery and materials science. Manufacturers typically offer this compound with purity levels ranging from 95% to 98%, with some suppliers providing ultra-high purity grades (>99%) for sensitive applications.

Storage and handling recommendations for 6-bromo-5-methylpyridine-3-boronic acid generally suggest keeping the material in a cool, dry place under inert atmosphere to maintain stability. While not particularly sensitive to moisture compared to some other boronic acids, prolonged exposure to air may lead to gradual degradation. Researchers working with this compound should be aware of standard laboratory safety protocols when handling organic boron compounds.

Recent patent literature reveals innovative applications of 6-bromo-5-methylpyridine-3-boronic acid in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These porous materials have attracted tremendous interest for gas storage, separation technologies, and heterogeneous catalysis. The compound's dual functionality allows it to serve as both a linker and a reactive site in these advanced materials.

From a regulatory perspective, 6-bromo-5-methylpyridine-3-boronic acid is not currently listed on major controlled substance inventories. However, researchers should always consult local regulations before shipping or transferring the material across borders. The compound's status as a pharmaceutical intermediate means it may be subject to certain reporting requirements in some jurisdictions.

The future outlook for 6-bromo-5-methylpyridine-3-boronic acid appears promising, with emerging applications in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. As the field of biocompatible click chemistry continues to evolve, the demand for versatile boronic acid building blocks like this one is expected to grow correspondingly.

Analytical characterization of 6-bromo-5-methylpyridine-3-boronic acid typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry, and high-performance liquid chromatography (HPLC). The bromine substituent produces characteristic splitting patterns in NMR spectra, while the boronic acid group may require special acquisition conditions for optimal detection.

In conclusion, 6-bromo-5-methylpyridine-3-boronic acid (CAS No. 1003043-34-2) represents a versatile and valuable compound in modern synthetic chemistry. Its unique combination of reactive groups, stability, and commercial availability make it an essential tool for researchers working in pharmaceutical development, materials science, and chemical biology. As synthetic methodologies continue to advance, the applications of this heterocyclic boronic acid are likely to expand further, solidifying its position as an important building block in organic synthesis.

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